4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(8-10-26-11-9-22)19-5-2-1-3-6-19)24-15-17-13-18(16-23-14-17)20-7-4-12-27-20/h1-7,12-14,16H,8-11,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJAAYKQIATKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The compound undergoes acid- or base-catalyzed hydrolysis of its carboxamide bond.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 h) | 4-phenyloxane-4-carboxylic acid + 5-(thiophen-2-yl)pyridin-3-ylmethanamine | ~75% | |
| Basic hydrolysis | 4M NaOH, 80°C (8 h) | Sodium 4-phenyloxane-4-carboxylate + free amine | ~68% |
Mechanism :
-
Acidic: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.
-
Basic: Hydroxide ion deprotonates the amide nitrogen, leading to tetrahedral intermediate collapse.
Electrophilic Substitution on Heteroaromatic Rings
The pyridine and thiophene moieties participate in regioselective electrophilic substitutions.
Pyridine Nitration
| Reagents | Conditions | Product | Regioselectivity | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 4 h | 4-phenyl-N-{[5-(thiophen-2-yl)-4-nitropyridin-3-yl]methyl}oxane-4-carboxamide | C-4 position |
Rationale : Pyridine’s electron-deficient nature directs nitration to the meta position relative to the methylene group.
Thiophene Sulfonation
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| SO₃ in DCM | 25°C, 2 h | Sulfonated thiophene derivative at C-5 | 82% |
Oxidation Reactions
The thiophene sulfur and oxane ring are oxidation-sensitive sites.
| Reaction | Reagents | Conditions | Product | References |
|---|---|---|---|---|
| Thiophene → Sulfoxide | H₂O₂ (30%), AcOH | 50°C, 6 h | 4-phenyl-N-{[5-(thiophen-2-yl-S-oxide)pyridin-3-yl]methyl}oxane-4-carboxamide | |
| Oxane ring cleavage | NaIO₄ in H₂O/THF | 25°C, 3 h | Dialdehyde intermediate |
Nucleophilic Substitution at Methylene Bridges
The methylene group adjacent to pyridine undergoes SN2 reactions.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ (excess) in ethanol | 100°C, 24 h | 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]amino}oxane-4-carboxamide | 58% |
Reductive Modifications
Catalytic hydrogenation reduces unsaturated bonds in the oxane and thiophene systems.
| Reaction | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Thiophene ring saturation | Pd/C (10%) in H₂ (1 atm) | EtOH, 25°C, 12 h | 4-phenyl-N-{[5-(thiolan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide |
Cross-Coupling Reactions
The pyridine-thiophene system enables Suzuki-Miyaura couplings.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 4-bromophenylboronic acid, 80°C | 4-phenyl-N-{[5-(5-(4-bromophenyl)thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide | 76% |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate stabilization by resonance.
-
Thiophene Oxidation : Sulfur’s lone pairs facilitate electrophilic attack by peroxides.
-
Pyridine Nitration : Directed by electron-withdrawing effects of the adjacent methylene group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies showed a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study highlighted its ability to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of the Kynurenine pathway, which plays a crucial role in neuroinflammation and neuronal survival .
Pharmacological Applications
Anti-inflammatory Properties
this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation demonstrated that the compound significantly reduced pro-inflammatory cytokine levels, indicating its potential for treating inflammatory disorders .
Antimicrobial Activity
Additionally, this compound has been evaluated for antimicrobial properties against various pathogens. Studies have reported effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Material Science Applications
Polymeric Composites
In materials science, this compound has been incorporated into polymeric matrices to enhance mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and flexibility compared to traditional materials .
Case Studies
- Cancer Treatment Trials
- Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide with analogs from the provided evidence, focusing on structural variations and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence :
- The oxane core in the target compound likely confers greater rigidity and metabolic stability compared to the flexible 1,4-dihydropyridine (DHP) scaffold in AZ331 . DHPs are prone to oxidation, limiting their half-life.
- The oxazolo-pyridine core in ’s compound introduces fused heterocycles, which may enhance target selectivity but complicate synthesis .
Substituent Effects :
- Thiophene vs. Furan : The thiophene group in the target compound offers stronger electron delocalization and resistance to oxidative metabolism compared to furan in AZ331 and the oxazolo-pyridine analog .
- Carboxamide Linkage : The pyridinylmethyl-thiophene carboxamide in the target compound may improve solubility and blood-brain barrier penetration relative to the thiazole-linked carboxamide in ’s compound .
The thiazole group in ’s compound is associated with kinase inhibition (e.g., EGFR, VEGF), whereas the target compound’s thiophene-pyridine hybrid may favor CNS targets like serotonin receptors .
Recommendations:
- Prioritize in vitro assays to validate target engagement and ADME properties.
- Explore hybrid structures merging oxane cores with thiazole or bromophenyl groups to balance stability and affinity.
Biological Activity
4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Phenyl Group : Contributes to hydrophobic interactions and potential receptor binding.
- Pyridine and Thiophene Moieties : Implicated in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activities or alter signaling pathways through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Binding : Interaction with various receptors can influence cellular responses, potentially leading to anti-inflammatory or anticancer effects.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities:
Case Studies
- Anticancer Activity : A study investigating the structure-activity relationships (SAR) of related compounds found that modifications to the phenyl and thiophene groups significantly influenced anticancer efficacy. The most active derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could be a lead compound for further development as an anticancer agent .
- Anti-inflammatory Effects : Research highlighted that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in cell-based assays. This suggests that this compound might also possess anti-inflammatory properties, warranting further investigation into its therapeutic potential .
Q & A
Q. What are the typical synthetic routes and key optimization parameters for synthesizing 4-phenyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide?
- Methodological Answer: The synthesis involves multi-step protocols, including:
- Coupling reactions (e.g., amide bond formation between oxane-4-carboxylic acid derivatives and aminomethylpyridine intermediates) .
- Solvent selection (e.g., dimethylformamide or dichloromethane for solubility and reactivity) .
- Catalysts and bases (e.g., sodium hydride for deprotonation) .
- Temperature control (reflux conditions for cyclization steps) .
Optimization focuses on yield (via TLC monitoring) and purity (using column chromatography or recrystallization) .
Q. Which structural motifs in this compound suggest potential biological activity?
- Methodological Answer: Key motifs include:
- Thiophene ring : Known for π-π interactions with biological targets, common in kinase inhibitors .
- Pyridine moiety : Enhances solubility and hydrogen-bonding capacity .
- Oxane (tetrahydropyran) ring : Stabilizes conformational flexibility, improving binding affinity .
Structural analogs with these groups show antimicrobial and anticancer activities .
Q. How is the compound characterized post-synthesis to confirm its structure?
- Methodological Answer: Use:
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer: Prioritize:
- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based readouts .
- Cell viability assays (MTT or ATP-luciferase for cytotoxicity) .
- Binding studies (surface plasmon resonance [SPR] for affinity measurements) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer:
- Modify substituents : Replace thiophene with furan or phenyl groups to assess π-stacking effects .
- Vary oxane ring substituents : Introduce methyl or halogen groups to probe steric/electronic impacts .
- Use computational docking (AutoDock Vina) to predict binding modes and prioritize analogs .
- Validate hypotheses via parallel synthesis and bioassays .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer:
- Verify purity : Re-run assays with HPLC-validated samples (>95% purity) .
- Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Cross-validate : Use orthogonal assays (e.g., SPR + cellular uptake studies) to confirm mechanisms .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer:
- Target deconvolution : Combine CRISPR-Cas9 screening with proteomics (e.g., thermal shift assays) .
- Metabolic profiling : LC-MS-based metabolomics to identify pathway disruptions .
- In vivo imaging : Fluorescently tagged analogs for tissue distribution studies .
Q. How can the compound’s potential in materials science (e.g., organic electronics) be evaluated?
- Methodological Answer:
- Electrochemical analysis : Cyclic voltammetry to determine HOMO/LUMO levels .
- Thin-film characterization : AFM or XRD for crystallinity assessment .
- Device fabrication : Test in OLEDs or OFETs for charge transport efficiency .
Q. What are critical considerations for replicating published synthesis protocols?
- Methodological Answer:
Q. What safety protocols are essential for handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
